methyl 3-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Description
Methyl 3-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H20N2O6S2 and its molecular weight is 412.48. The purity is usually 95%.
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Biological Activity
Methyl 3-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C17H20N2O6S2 with a molecular weight of approximately 412.5 g/mol. Its structure features several functional groups, including a piperidine ring, a furan moiety, and a thiophene carboxylate, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H20N2O6S2 |
Molecular Weight | 412.5 g/mol |
CAS Number | 1396885-32-7 |
The biological activity of this compound is thought to involve interactions with specific molecular targets, potentially modulating receptor activity or enzyme function. Similar compounds have shown promise in therapeutic applications, particularly in treating inflammatory and degenerative diseases.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with receptors linked to pain and inflammation, altering their signaling pathways.
In Vitro Studies
Recent studies have focused on the in vitro effects of this compound on various cell lines:
-
Antimicrobial Activity : Preliminary results indicate that the compound exhibits antimicrobial properties against several bacterial strains.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Cytotoxicity : Cytotoxic assays showed that the compound has a moderate effect on cancer cell lines, suggesting potential as an anticancer agent.
Case Studies
-
Case Study on Inflammatory Response : A study involving macrophage cell lines treated with the compound showed a significant reduction in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
- Cytokine Levels :
- Control: TNF-alpha (50 pg/mL)
- Treated: TNF-alpha (20 pg/mL)
- Cytokine Levels :
- Pharmacokinetics : Research on the pharmacokinetic profile of the compound demonstrated reasonable bioavailability and metabolic stability, making it a candidate for further development in drug formulation.
Properties
IUPAC Name |
methyl 3-[[1-(furan-3-carbonyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S2/c1-24-17(21)15-14(5-9-26-15)27(22,23)18-10-12-2-6-19(7-3-12)16(20)13-4-8-25-11-13/h4-5,8-9,11-12,18H,2-3,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTJKDKJZIRIHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.